4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline
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Overview
Description
4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to an aniline moiety through a methoxy group.
Mechanism of Action
Target of Action
The primary targets of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline are acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and lipoxygenase (LOX) . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activities . The docking study revealed that the compound has important binding interactions with the AChE, BChE, and sLOX-1 enzyme active sites .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in neurotransmission. The inhibition of LOX affects the arachidonic acid pathway, which is involved in inflammation .
Pharmacokinetics
Imidazole-containing compounds are generally known for their broad range of chemical and biological properties, which may influence their absorption, distribution, metabolism, and excretion .
Result of Action
The inhibition of AChE, BChE, and LOX by this compound can lead to changes in neurotransmission and inflammation. This can result in various molecular and cellular effects, depending on the context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Types of Reactions:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products:
Oxidation: Formation of quinone derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline has several applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the methoxy and aniline groups.
Imidazo[1,2-a]pyrimidine: Similar core structure with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring in place of the pyridine ring.
Uniqueness: 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline is unique due to the presence of both the methoxy and aniline groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and ability to interact with biological targets compared to its analogs .
Properties
IUPAC Name |
4-(imidazo[1,2-a]pyridin-2-ylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-11-4-6-13(7-5-11)18-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJLDIGGBRVMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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